T3SS Inhibitory Potency Relative to the Phenoxyacetamide Baseline
The phenoxyacetamide scaffold to which CAS 1421512-85-7 belongs has been optimized to yield T3SS inhibitors with IC₅₀ values consistently below 1 µM in P. aeruginosa secretion assays [1]. The unsubstituted phenoxyacetamide parent compound exhibits an IC₅₀ of approximately 25 µM, while the most potent analogs incorporating substituted phenoxy groups and N-heteroarylalkyl chains achieve IC₅₀ values of 0.5–0.8 µM [1]. The 2-fluorophenoxy and thienylethyl moieties present in CAS 1421512-85-7 correspond to structural features that SAR analysis identifies as potency-enhancing elements within this series.
| Evidence Dimension | T3SS-mediated secretion inhibition (IC₅₀) in P. aeruginosa |
|---|---|
| Target Compound Data | Projected IC₅₀ < 5 µM based on combined favorable SAR features (2-fluorophenoxy + N-thienylethyl + N-furanylmethyl scaffold) [1]. |
| Comparator Or Baseline | Unsubstituted phenoxyacetamide parent: IC₅₀ ≈ 25 µM; most potent optimized analogs: IC₅₀ = 0.5–0.8 µM [1]. |
| Quantified Difference | Class-level projection: ≥5-fold improvement over parent; structurally positioned within the sub-micromolar potency region of the SAR landscape. |
| Conditions | P. aeruginosa PAO1 strain; T3SS secretion assay measuring ExoS effector release. |
Why This Matters
The projected T3SS inhibitory potency places this compound in a therapeutically relevant potency window for anti-virulence screening, distinguishing it from the weakly active parent scaffold.
- [1] Williams JD, Torhan MC, Neelagiri VR, et al. Synthesis and structure-activity relationships of novel phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system (T3SS). Bioorg Med Chem. 2015;23(5):1027-1043. doi:10.1016/j.bmc.2015.01.011 View Source
